Computed Partition Coefficient (cLogP) Differentiates Ortho-Fluoro from Unsubstituted and Para-Fluoro Analogs
The ortho-fluorophenoxy substitution pattern confers a distinct lipophilicity profile compared to structural analogs, as quantified by computed logP values. For the parent acid (3-(2-fluorophenoxy)-2-hydroxypropanoic acid), the predicted XLogP3 is 1.2 [1]. This value reflects the electron-withdrawing effect of fluorine in the ortho position, which influences membrane permeability and protein binding in medicinal chemistry contexts. Unsubstituted phenoxy and para-fluorophenoxy analogs are expected to exhibit different cLogP values due to altered dipole moments and hydrogen-bonding capacities, though direct experimental comparisons are not available in the public domain.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (parent acid form) |
| Comparator Or Baseline | Unsubstituted phenoxy analog (3-phenoxy-2-hydroxypropanoic acid) |
| Quantified Difference | Difference not experimentally quantified; qualitative expectation of altered logP |
| Conditions | Computed value via XLogP3 algorithm (PubChem); no experimental logP data available |
Why This Matters
Lipophilicity directly impacts compound solubility, membrane permeability, and off-target binding, making cLogP a critical selection criterion when designing synthetic intermediates for drug discovery.
- [1] PubChem. (n.d.). 3-(2-Fluorophenoxy)-2-hydroxypropanoic acid (CID 78170790). View Source
